Oxamide, N,N'-bis(2-methoxyethyl)dithio-
Description
Oxamide, N,N'-bis(2-methoxyethyl)dithio- (hypothetical structure inferred from nomenclature) is a dithiooxamide derivative where the oxygen atoms in the oxamide backbone are replaced by sulfur, and the nitrogen atoms are substituted with 2-methoxyethyl groups. Key features include:
- Core structure: Dithiooxamide (C₂S₂N₂) backbone.
- Substituents: 2-methoxyethyl groups (–OCH₂CH₂OCH₃) attached to both nitrogen atoms.
- Potential applications: Corrosion inhibition (as seen in hydrazone-based oxamides ), chelation of heavy metals , or bioactive roles in pharmaceuticals .
Properties
CAS No. |
25411-96-5 |
|---|---|
Molecular Formula |
C8H16N2O2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
N,N'-bis(2-methoxyethyl)ethanedithioamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-11-5-3-9-7(13)8(14)10-4-6-12-2/h3-6H2,1-2H3,(H,9,13)(H,10,14) |
InChI Key |
OQNFYFONNMFOPH-UHFFFAOYSA-N |
SMILES |
COCCNC(=S)C(=S)NCCOC |
Canonical SMILES |
COCCNC(=S)C(=S)NCCOC |
Other CAS No. |
25411-96-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N'-Bis(2-hydroxyethyl)dithiooxamide
N,N′-Bis[2-methoxybenzylidene]amino]oxamide (BMO)
- Structure : Oxamide with aromatic 2-methoxybenzylidene substituents .
- Molecular formula : C₁₈H₁₆N₂O₄; MW = 332.3 g/mol.
- Key properties :
- Forms stable Mn(II) complexes with antibacterial and cytotoxic activity.
- Methoxy groups enhance electron donation, influencing metal coordination and redox behavior.
- Comparison :
N,N′-Bis(2-chloroethyl)oxamide
- Structure : Oxamide with 2-chloroethyl (–CH₂CH₂Cl) substituents .
- Synthesis : Derived from serine methyl ester and diethyl oxalate, followed by cyclodehydration .
- Key properties :
- Intermediate in synthesizing heterocyclic compounds (e.g., oxazolines).
- Chlorine atoms enable nucleophilic substitution reactions.
- Comparison :
- Replacing chlorine with methoxy groups would reduce reactivity but improve stability and environmental compatibility.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison of Dithiooxamide Derivatives
*Hypothetical structure; †Estimated based on substituent contributions.
Key Findings:
- Substituent effects: Hydroxyethyl vs. Methoxyethyl: Hydroxyethyl derivatives exhibit higher polarity and hydrogen-bonding capacity, favoring aqueous-phase applications (e.g., chelation ). Aromatic vs. Aliphatic: Aromatic substituents (e.g., in BMO ) stabilize metal complexes through π-interactions, whereas aliphatic chains (e.g., methoxyethyl) may improve flexibility and diffusion in polymeric matrices.
- Corrosion inhibition: Hydrazone-based oxamides like HAO (N,N′-bis[2-hydroxynaphthylidene]amino]oxamide) show >80% efficiency in 3.5% NaCl, attributed to N and O heteroatoms adsorbing on iron surfaces . The target compound’s sulfur atoms could further enhance adsorption via stronger covalent interactions with metals.
- Synthetic routes : Chloroethyl oxamides require harsh reagents (e.g., thionyl chloride ), whereas methoxyethyl derivatives might utilize milder alkoxylation or etherification conditions.
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